molecular formula C11H9BrN2O2 B1276837 5-Bromo-2-(4-methoxyphenoxy)pyrimidine CAS No. 69033-87-0

5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Cat. No.: B1276837
CAS No.: 69033-87-0
M. Wt: 281.1 g/mol
InChI Key: DVQJWLTUHCUAAF-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a heterocyclic organic compound with the molecular formula C11H9BrN2O2. It is a white to light beige powder with a melting point of 211-212°C. This compound is slightly soluble in water but freely soluble in organic solvents such as acetone, chloroform, and methanol. It is commonly used as a building block in the synthesis of various pyrimidine derivatives, including drugs and agrochemicals.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(4-methoxyphenoxy)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in nucleophilic substitution reactions, such as those catalyzed by nucleophilic displacement . The compound’s bromine atom facilitates these interactions, making it a valuable tool in studying enzyme kinetics and mechanisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The bromine atom in the compound allows it to participate in nucleophilic substitution reactions, which can lead to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, highlighting its potential for prolonged biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant biological activity. At higher doses, toxic or adverse effects can be observed, indicating a threshold effect . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biological activity and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution patterns are essential for understanding its biological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biological activity . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 4-methoxyphenol in the presence of a base. The reaction occurs at room temperature and is usually completed within 6-8 hours. Industrial production methods may involve scaling up this reaction while optimizing the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-2-(4-methoxyphenoxy)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in Suzuki coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-2-(4-methoxyphenoxy)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various pyrimidine derivatives, which are important in the development of new materials and catalysts.

    Biology: This compound is used in the study of biological processes and the development of new biochemical assays.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

5-Bromo-2-(4-methoxyphenoxy)pyrimidine can be compared with other similar compounds, such as:

  • 5-Bromo-2-(4-methylphenoxy)pyrimidine
  • 5-Bromo-2-(4-methoxybenzylamino)pyrimidine
  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and functionality.

Properties

IUPAC Name

5-bromo-2-(4-methoxyphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-15-9-2-4-10(5-3-9)16-11-13-6-8(12)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQJWLTUHCUAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404076
Record name 5-bromo-2-(4-methoxyphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69033-87-0
Record name 5-bromo-2-(4-methoxyphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-chloropyrimidine (3.0 g), p-methoxyphenol (2.5 g), methyl ethyl ketone (50 ml--dried over anhydrous potassium carbonate) and anhydrous potassium carbonate (2.5 g) were heated under reflux with stirring for 6 hours. The solvent was evaporated under reduced pressure, the residue treated with water and the precipitated compound collected by filtration. The product was treated with 5% sodium hydroxide aqueous solution and the mixture stirred for approximately 30 minutes. The solid was collected by filtration, washed with water and recrystallised from methanol/water to give the title compound (3.4 g), m.p. 92° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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